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Compound of Interest

Compound Name: (-)-Isosclerone

Cat. No.: B592930

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isosclerone, also known as (-)-Regiolone, is a phytotoxic phenol with the chemical formula
C10H1003 and a molecular weight of 178.18 g/mol .[1] This natural compound, isolated from the
fungus Discula sp., has demonstrated biological activity, including phytotoxicity and cytotoxic
effects on cancer cells. High-resolution mass spectrometry (HRMS) is a critical analytical
technique for the accurate mass determination and structural elucidation of such bioactive
small molecules. This document provides a detailed protocol for the analysis of (-)-lsosclerone
using HRMS, along with potential fragmentation patterns and insights into its possible
mechanism of action.

Chemical Properties of (-)-Isosclerone

A summary of the key chemical properties of (-)-lIsosclerone is presented in Table 1.
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Property Value Reference
Molecular Formula C10H1003 [1]
Molecular Weight 178.18 g/mol [1]

CAS Number 137494-04-3

(4S)-4,8-dihydroxy-3,4-
IUPAC Name _ [1]
dihydronaphthalen-1(2H)-one

Synonyms (-)-Regiolone

Proposed High-Resolution Mass Spectrometry
Fragmentation

While specific experimental fragmentation data for (-)-lsosclerone is not widely published, a
plausible fragmentation pattern can be proposed based on the analysis of structurally similar
phenolic compounds, such as flavonoids and chalcones.[2][3] In positive ion mode electrospray
ionization (ESI+), the molecular ion [M+H]* is expected. Subsequent fragmentation (MS/MS)
would likely involve neutral losses of water (H20) and carbon monoxide (CO), which are
common for compounds containing hydroxyl and carbonyl groups.

Table 2: Predicted HRMS Fragmentation of (-)-lsosclerone

Proposed Putative Structure
Precursor lon (m/z) Neutral Loss
Fragment lon (m/z) of Fragment
Dehydrated
179.0652 [M+H]* 161.0546 H20
Isosclerone

Loss of carbonyl

179.0652 [M+H]* 151.0753 co
group

Sequential loss of CO

161.0546 133.0648 CO _
from dehydrated ion
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Experimental Protocol: HRMS Analysis of (-)-
Isosclerone

This protocol outlines the steps for sample preparation and analysis of (-)-Isosclerone using a
liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS).

Sample Preparation

o Standard Solution: Prepare a stock solution of (-)-lsosclerone at a concentration of 1 mg/mL
in HPLC-grade methanol.

e Working Solution: Dilute the stock solution with a mixture of 0.1% formic acid in water (v/v)
and 0.1% formic acid in methanol (v/v) to a final concentration of 10 pg/mL.[4]

 Filtration: Filter the working solution through a 0.22 um syringe filter prior to injection to
remove any particulates.

Liquid Chromatography Parameters

Parameter Setting

C18 reverse-phase column (e.g., 150 mm x 2.1

Column ] )
mm, 2.7 um particle size)
Mobile Phase A 0.1% formic acid in water (v/v)
Mobile Phase B 0.1% formic acid in methanol (v/v)
5% B to 95% B over 15 minutes, hold at 95% B
Gradient for 5 minutes, return to 5% B and equilibrate for
5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5puL
Column Temperature 40°C

High-Resolution Mass Spectrometry Parameters
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Parameter Setting

lonization Mode ESI Positive

Capillary Voltage 3.5kV

Source Temperature 120°C

Desolvation Gas Flow 800 L/hr

Desolvation Temperature 350°C

Mass Range (MS) 50-500 m/z

MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV)

Experimental Workflow
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Click to download full resolution via product page

Caption: Experimental workflow for HRMS analysis of (-)-lsosclerone.

Potential Signaling Pathway Interactions

Phenolic compounds similar to (-)-Isosclerone have been shown to exert their biological
effects through the modulation of various signaling pathways. For instance, the structurally
related compound isoliquiritigenin has been reported to induce apoptosis in melanoma cells by
inhibiting the p38/MTOR/STAT3 pathway.[5] Based on this, a hypothetical signaling pathway for
the cytotoxic action of (-)-lsosclerone is proposed below. Further research is required to
validate this proposed mechanism.
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Caption: Proposed signaling pathway for (-)-Isosclerone-induced apoptosis.

Conclusion
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This application note provides a comprehensive protocol for the high-resolution mass
spectrometry analysis of (-)-lIsosclerone. The detailed methodology for sample preparation,
liquid chromatography, and mass spectrometry, along with the proposed fragmentation pattern
and a hypothetical signaling pathway, serves as a valuable resource for researchers in natural
product chemistry, pharmacology, and drug development. The application of HRMS is essential
for the unambiguous identification and further investigation of the biological activities of (-)-
Isosclerone and other related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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